

# Pharmacological Properties of UCM765: A Technical Guide

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## Compound of Interest

Compound Name: **UCM765**

Cat. No.: **B15570701**

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## Abstract

**UCM765**, chemically identified as N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a potent and selective partial agonist for the melatonin MT2 receptor.<sup>[1][2]</sup> Extensive preclinical research has demonstrated its significant pharmacological effects on sleep architecture, anxiety-related behaviors, and nociception. Mechanistically, **UCM765** exerts its effects primarily through the activation of MT2 receptors, particularly within the reticular thalamus, leading to downstream modulation of neuronal activity. Despite a promising pharmacodynamic profile, its development has been characterized by challenges related to suboptimal physicochemical properties, including low aqueous solubility and modest metabolic stability.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of the pharmacological properties of **UCM765**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

## Pharmacodynamics

The primary mechanism of action of **UCM765** is its selective partial agonism at the melatonin MT2 receptor. This interaction underpins its observed physiological effects.

## Receptor Binding Affinity

**UCM765** demonstrates a high affinity and significant selectivity for the human MT2 receptor over the MT1 receptor.<sup>[1]</sup> One study indicates its binding affinity for MT2 is approximately two orders of magnitude (or ~100-fold) higher than for MT1.<sup>[6]</sup> Another provides specific pKi values that show a selectivity of approximately 63-fold.<sup>[1]</sup> The compound does not show significant affinity for other receptors involved in sleep-wake regulation, such as GABA-A, 5-HT2A, and histamine receptors.<sup>[1]</sup>

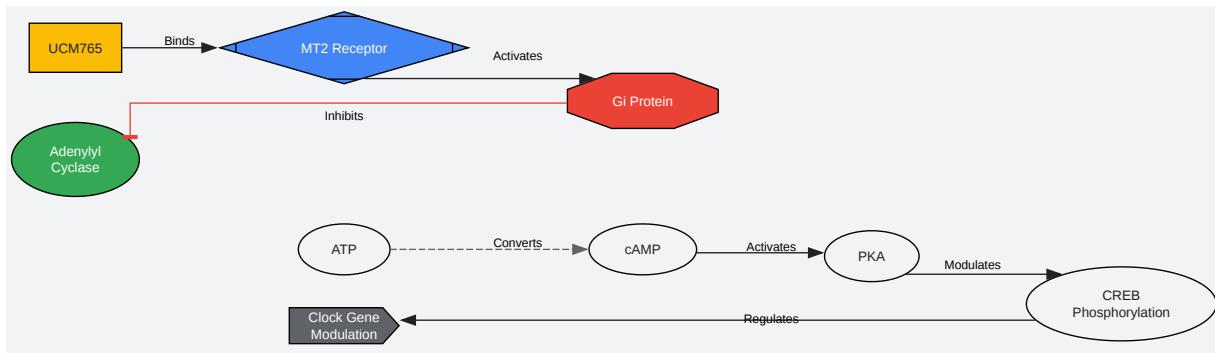
Parameter	Value	Receptor Subtype	Species	Reference
pKi	10.18	MT2	Human	<a href="#">[1]</a>
8.38	MT1	Human	<a href="#">[1]</a>	
Ki (Calculated)	~ 0.066 nM	MT2	Human	<a href="#">[1]</a>
~ 4.17 nM	MT1	Human	<a href="#">[1]</a>	
Selectivity (MT1/MT2)	~63-fold	-	Human	<a href="#">[1]</a>
Intrinsic Activity	Partial Agonist (0.6)	MT2	-	<a href="#">[1]</a>
Partial Agonist (0.8)	MT1	-	<a href="#">[1]</a>	

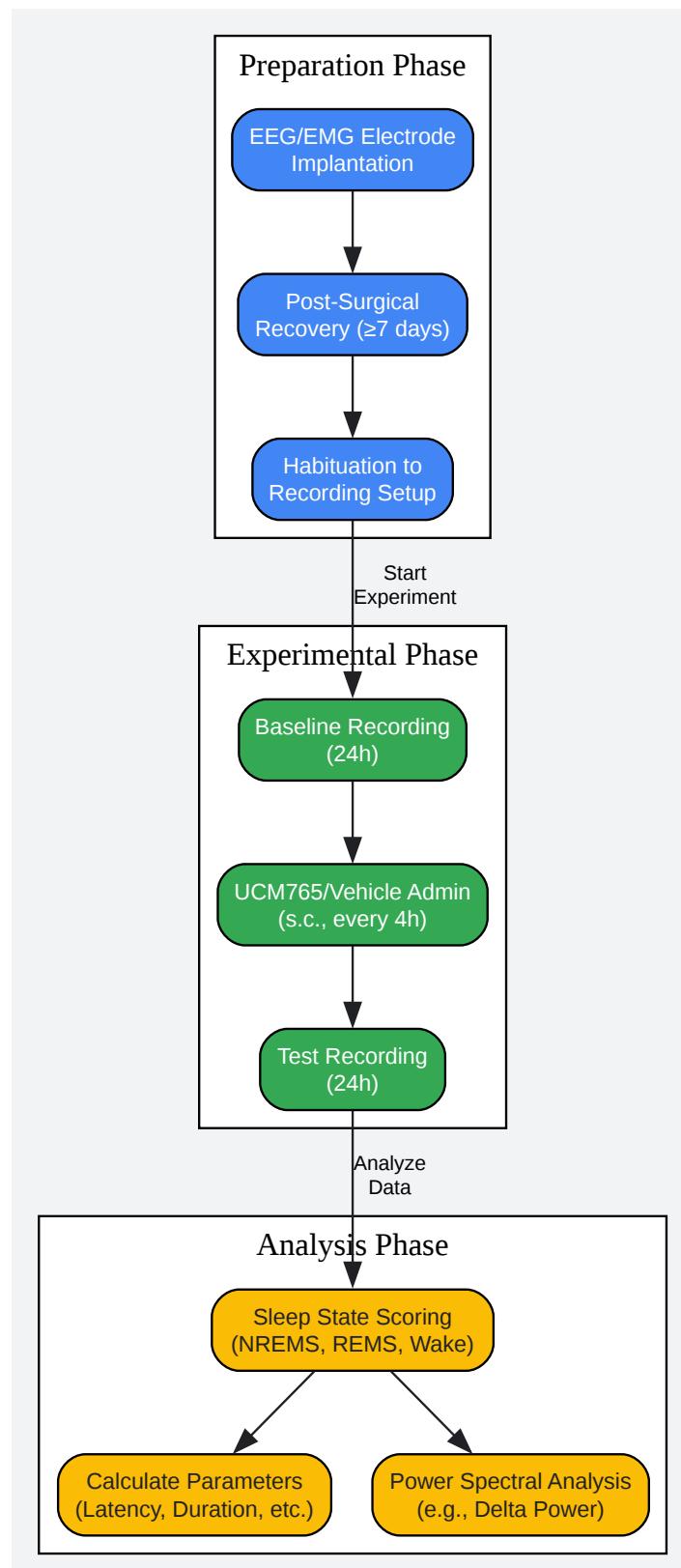
Table 1: Receptor Binding Profile of **UCM765**.

## Mechanism of Action and Signaling Pathway

**UCM765** is a partial agonist at MT2 receptors, which are G protein-coupled receptors (GPCRs).<sup>[1][7]</sup> The primary signaling cascade initiated by MT2 receptor activation involves coupling to G<sub>αi</sub> proteins. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP limits the activity of Protein Kinase A (PKA), affecting downstream transcriptional events.<sup>[7]</sup> The MT2 receptor can also inhibit the formation of cyclic GMP (cGMP).<sup>[7]</sup>

A key neurological correlate of **UCM765**'s action is its effect on the thalamic reticular nucleus (TRN), a brain region dense with MT2 receptors that is critical for sleep regulation.[8][9] Intravenous administration of **UCM765** (20 mg/kg) has been shown to significantly increase the firing rate (+91%) and burst firing activity of TRN neurons.[8][9] This enhancement of TRN activity is believed to be the direct mechanism for promoting non-rapid eye movement sleep (NREMS).[8][10]





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